molecular formula C11H16FNO B13004573 (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine

(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine

Cat. No.: B13004573
M. Wt: 197.25 g/mol
InChI Key: SZEHDFXQOVCSNH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom to the aromatic ring.

    Isopropoxylation: Addition of the isopropoxy group.

    Methylation: Introduction of the methyl group.

    Amination: Conversion of the intermediate to the methanamine derivative.

The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to (3-Fluoro-5-isopropoxy-4-methylphenyl)methanamine include:

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

(3-fluoro-4-methyl-5-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C11H16FNO/c1-7(2)14-11-5-9(6-13)4-10(12)8(11)3/h4-5,7H,6,13H2,1-3H3

InChI Key

SZEHDFXQOVCSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)CN)OC(C)C

Origin of Product

United States

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